methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8(15(17)20-4)10-7-12(16)21-13-9(10)5-6-11(18-2)14(13)19-3/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSPXLDLUQVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)OC2=C1C=CC(=C2OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-4-chloro-2H-chromen-2-one with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Key findings:
-
Acidic hydrolysis preserves the chromenone ring but requires longer reaction times (~12 hours).
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Basic hydrolysis proceeds faster (~4–6 hours) but may necessitate neutralization to isolate the free acid.
Nucleophilic Substitution at Methoxy Groups
The methoxy groups at the 7- and 8-positions of the chromenone ring are susceptible to nucleophilic substitution, enabling the introduction of alternative functional groups.
Notable insights:
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Demethylation under acidic conditions selectively targets methoxy groups without affecting the ester functionality.
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Alkoxy substitutions require Lewis acid catalysts for efficient reactivity.
Oxidation of the Chromenone Ring
The chromenone core undergoes oxidation at the α,β-unsaturated carbonyl system, leading to epoxidation or dihydroxylation.
Mechanistic notes:
-
Epoxidation with mCPBA proceeds via electrophilic addition, forming a strained oxirane ring.
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OsO₄-mediated dihydroxylation follows a syn-addition mechanism, confirmed by stereochemical analysis .
Cycloaddition Reactions
The conjugated system of the chromenone ring participates in Diels-Alder reactions, expanding its utility in synthesizing polycyclic frameworks.
| Dienophile | Conditions | Products | Key Data |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Bicyclic adduct | MS (m/z = 488.4 [M+H]⁺), ¹³C NMR (new quaternary carbons) |
Applications:
-
Cycloadducts exhibit enhanced rigidity, potentially improving binding affinity in medicinal chemistry contexts.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in hepatocellular carcinoma cells (HepG2) through mechanisms involving oxidative stress pathways and apoptosis induction .
Antioxidant Activity
The compound has been observed to possess antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. It upregulates the expression of antioxidant genes, enhancing cellular defense mechanisms against free radicals. This activity is particularly relevant in the context of diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Effects
This compound has shown potential in inhibiting inflammatory pathways by blocking the activity of enzymes such as lipoxygenases and cyclooxygenases . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory therapies.
Cancer Treatment
Given its anticancer properties, this compound is being explored as a potential therapeutic agent for various cancers. Its ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for further clinical development.
Neuroprotective Effects
Emerging studies suggest that this compound may also exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Structural Differences and Implications
The epoxide in Bn-MPO introduces ring strain and reactivity toward nucleophiles, a feature absent in the methoxy-substituted coumarin .
Ester Group Variations: Methyl vs. ethyl esters: Methyl esters (target compound) generally exhibit lower lipophilicity than ethyl esters (e.g., ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate), affecting bioavailability and solubility . Benzyl esters (Bn-MPO) are more hydrolytically stable than aliphatic esters, suggesting divergent degradation pathways .
The bromo substituent in (±)-4O-Con could facilitate cross-coupling reactions, expanding utility in synthetic chemistry.
Research Findings and Gaps
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar coumarins, such as Knoevenagel condensation for coumarin core formation and esterification for propanoate introduction .
- Lack of Direct Studies: No crystallographic or spectroscopic data for the target compound are provided in the evidence. Structural insights are inferred from analogs like (±)-4O-Con, refined using SHELXL , and visualized via ORTEP .
- However, empirical validation is required.
Biological Activity
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is a coumarin derivative notable for its diverse biological activities. This compound's unique structure, characterized by a chromenone core with methoxy substituents, enhances its lipophilicity and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 304.29 g/mol. Its IUPAC name reflects its complex structure, which includes methoxy groups that contribute to its biological properties.
The biological effects of this compound are primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it impacts β-glucuronidase activity, which is essential for drug metabolism and excretion .
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against colon carcinoma cell lines (HCT-15). The compound showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a therapeutic agent in cancer treatment.
- Enzyme Interaction Studies : Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins involved in metabolic processes. This interaction profile suggests a mechanism by which the compound can modulate enzyme activities critical for drug metabolism and efficacy .
- Antimicrobial Effects : The compound was evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant inhibitory effects, supporting its use as a potential antimicrobial agent in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent protocols involving chromen-4-one derivatives and propanoate precursors. For example, coupling reactions using catalysts like EDC●HCl and DMAP in dichloromethane (DCM) have been effective for analogous chromenyl propanoates, yielding >90% purity . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DCM for mild conditions), and reaction time. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, chromen-2-one carbonyl at ~δ 160 ppm) .
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy. For example, a compound with C₁₅H₁₆O₆ would show m/z ~316.0945 .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., chromene ring planarity and propanoate ester orientation) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks or HRMS adducts) be systematically addressed?
- Methodological Answer :
- Impurity Analysis : Compare HRMS data with known impurities (e.g., residual starting materials or oxidation byproducts). For instance, propanoic acid derivatives or demethylated chromenones may appear as minor peaks .
- Dynamic Effects in NMR : Use variable-temperature NMR to assess rotational barriers (e.g., hindered rotation of the 7,8-dimethoxy groups) .
- Isotopic Patterns : Analyze HRMS isotopic distributions to distinguish between [M+Na]⁺ and [M+K]⁺ adducts, which can cause misinterpretation of molecular weight .
Q. What experimental designs are suitable for studying the biological activity or physicochemical properties of this compound?
- Methodological Answer :
- Biological Assays : Use randomized block designs with split-plot arrangements to test bioactivity (e.g., antioxidant or enzyme inhibition). Include controls (positive/negative) and replicates (n ≥ 4) to ensure statistical robustness .
- Stability Studies : Employ accelerated degradation protocols (e.g., pH variations, thermal stress) with HPLC-PDA to track decomposition products. Monitor chromen-2-one ring stability under UV light .
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDC●HCl (e.g., DCC or HATU) for esterification efficiency .
- Solvent Optimization : Compare aprotic solvents (DCM, THF) vs. polar aprotic solvents (DMF) to balance reactivity and byproduct formation .
- Workup Procedures : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted dimethoxy chromenone precursors .
Q. What computational or experimental approaches are recommended to model the environmental fate or metabolic pathways of this compound?
- Methodological Answer :
- QSAR Modeling : Predict logP and biodegradability using software like EPI Suite, focusing on the ester and chromenone moieties’ hydrophobicity .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Demethylation at the 7/8 positions is a likely Phase I modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
